N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a complex organic compound that features a combination of functional groups, including dimethylamino, phenylpiperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 2-(dimethylamino)ethylamine and 4-phenylpiperazine.
Coupling Reactions: These intermediates are then coupled with pyridine derivatives under controlled conditions to form the desired product.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage, which is achieved by reacting the coupled product with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the oxalamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, and appropriate solvents.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Nitrated, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Biological Research: The compound is used in research to understand its interactions with various biological targets, including neurotransmitter receptors and enzymes.
Pharmacology: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets in the body:
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, such as serotonin, dopamine, and norepinephrine receptors.
Enzymatic Pathways: It may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby modulating neurotransmitter levels in the brain.
Signal Transduction Pathways: The compound can influence intracellular signaling pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression.
Risperidone: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.
Buspirone: An anxiolytic that acts on serotonin receptors.
Uniqueness
Structural Complexity: The presence of multiple functional groups and aromatic rings makes it structurally unique.
Versatility: Its ability to interact with various biological targets and undergo diverse chemical reactions highlights its versatility.
The compound’s potential in treating multiple neurological and psychiatric disorders sets it apart from other similar compounds.
Properties
Molecular Formula |
C23H32N6O2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide |
InChI |
InChI=1S/C23H32N6O2/c1-27(2)12-11-25-22(30)23(31)26-18-21(19-7-6-10-24-17-19)29-15-13-28(14-16-29)20-8-4-3-5-9-20/h3-10,17,21H,11-16,18H2,1-2H3,(H,25,30)(H,26,31) |
InChI Key |
CIEKTKINHWNZHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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